molecular formula C11H15ClO B2630493 1-(4-Chlorophenyl)-3-methylbutan-2-ol CAS No. 42024-40-8

1-(4-Chlorophenyl)-3-methylbutan-2-ol

Cat. No.: B2630493
CAS No.: 42024-40-8
M. Wt: 198.69
InChI Key: CBAJDMVADUVMKD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69. The purity is usually 95%.
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Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Agricultural Applications

Carbendazim and tebuconazole, fungicides with a structural similarity to 1-(4-Chlorophenyl)-3-methylbutan-2-ol, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for agricultural use. These carrier systems modify the release profiles of the fungicides, offering benefits like reduced environmental toxicity and improved efficiency in preventing fungal diseases in plants (Campos et al., 2015).

Synthesis in Organic Chemistry

The compound has been utilized in the synthesis of complex organic structures. For example, 4-Aryl-2-methylbutan-2-ols with specific substituents have been part of the Graf–Ritter reaction, leading to the formation of benzazepines, compounds relevant in various chemical and pharmaceutical contexts (Glushkov et al., 2021).

Enantioselective Catalysis

In the field of stereochemistry, this compound analogs have been used to synthesize phosphines with (S)-2-methylbutyl substituents. These compounds, in turn, are used in the enantioselective synthesis of complex molecules, playing a critical role in creating substances with desired chirality (Brunner & Leyerer, 2010).

Advanced Material Synthesis

The compound has been employed in the synthesis of advanced materials. For instance, its structural analogs have been used to prepare derivatives with potential electronic and non-linear optical properties, contributing to fields like materials science and engineering (Nazeer et al., 2020).

Chemical Extraction and Environmental Studies

It has also found applications in environmental chemistry, particularly in the extraction of acids and the study of their interaction with other organic compounds. This research is crucial for understanding the chemical processes in environmental systems and for developing new methods of pollution control (Golubyatnikova et al., 2012).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAJDMVADUVMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Magnesium (5.02 g, 0.206 mol) was covered in dry ether (50 mL, 0.5 mol) under an atmosphere of nitrogen. Iodine (0.254 g, 0.001 mol) was added to the reaction, followed by approximately 1 mL of a solution of 1-chloro-4-(chloromethyl)-benzene (32.20 g, 0.200 mol) in ether (25.0 mL, 0.238 mol). An exotherm was noted and the mixture reached reflux. The slow addition of solution was continued over 90 minutes to maintain a gentle reflux. On completion of the addition, the reaction was heated for 30 minutes at 45° C. The reaction was then cooled to 0° C. Isobutyraldehyde (25.19 mL, 0.2774 mol) in Ether (20 mL, 0.2 mol) was then added slowly over 2 hours at 0° C. On completion of the addition the reaction was allowed to warm to room temperature and stir overnight. The reaction was then quenched with ice (200 g) and acidified with 2M HCl (100 mL). The organic phase was separated and the aqueous was extracted twice with more ether. The combined organic phase was evaporated and the residue was purified by silica gel chromatography, eluting with 0 to 10% methanol in dichloromethane to yield the product, 17.8 g (45%). 1H NMR (300 MHz, CDCl3, δ): 7.22 (m, 4H), 3.56 (m, 1H), 2.81 (dd, J=3.3 Hz, 13.7 Hz, 1H), 2.58 (dd, J=9.4 Hz, 13.7 Hz, 1H), 1.74 (dt, J=6.5 Hz, 12.9 Hz, 1H), 1.45 (s, 1H), 1.00 (s, 3H), 0.98 (s, 3H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.254 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
32.2 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
25.19 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a suspension of magnesium (2.98 g, 0.123 mol) in ether (30 mL) was added iodine (0.165 g, 0.000651 mol). To this was slowly added a solution of 4-chlorobenzyl bromide (24.00 g, 0.1168 mol) in ether (100 mL). Upon addition of approximately 1 mL of solution an exotherm was noted and the mixture reached reflux. The addition of solution was slowly continued to maintain a gentle reflux (˜90 min). On completion of addition, the reaction was heated for 30 minutes at 45° C. The reaction was then cooled to 0° C. Isobutyraldehyde (12.7 mL, 0.140 mol) in ether (10 mL) was then added slowly over 2 hours. On completion of the addition the reaction was allowed to warm to 23° C. and stirred overnight. The reaction was quenched with ice (˜200 g) and acidified with 2M HCl (˜100 ml). This was extracted twice with ether and the organic phase was evaporated. The residue was purified by flash chromatography (0 to 10% MeOH/CH2Cl2) to afford the title compound (9.89 g, 43%).
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.165 g
Type
catalyst
Reaction Step Five
Yield
43%

Synthesis routes and methods III

Procedure details

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